

Technical Guide: Chemical Structure & Utility of 6-Chloro-2,9-dimethylpurine

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Compound of Interest

Compound Name: 6-Chloro-2,9-dimethyl-9H-purine

CAS No.: 40423-36-7

Cat. No.: B3351861

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Executive Summary

6-Chloro-2,9-dimethylpurine (CAS: 40423-36-7) is a specialized purine scaffold utilized primarily as a high-value intermediate in the synthesis of nucleoside analogs, kinase inhibitors, and antiviral therapeutics.[1][2] Unlike the more common 6-chloropurine, the presence of methyl groups at the C2 and N9 positions confers unique steric and electronic properties, fixing the tautomeric state of the imidazole ring and modulating the lipophilicity of the core. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity[3][4]

- IUPAC Name: **6-Chloro-2,9-dimethyl-9H-purine**
- CAS Number: 40423-36-7[2][3]
- Molecular Formula: C

H

ClN

[4]

- Molecular Weight: 182.61 g/mol [1][3]
- SMILES: Cn1cnc2c1nc(C)nc2Cl

Structural Architecture

The molecule consists of a fused pyrimidine-imidazole ring system (purine).[1]

- C6-Position (Chlorine): The chlorine atom is the primary reactive center ("warhead").[1] It is activated for Nucleophilic Aromatic Substitution (S_{Ar}) due to the electron-deficient nature of the pyrimidine ring.
- C2-Position (Methyl): The methyl group acts as an electron-donating substituent.[1] Compared to a proton or chlorine at C2, the methyl group slightly deactivates the C6 position toward nucleophiles but increases the compound's lipophilicity (logP) and metabolic stability. [1]
- N9-Position (Methyl): Methylation at N9 locks the purine tautomer.[1] In unsubstituted purines, the proton migrates between N7 and N9. Fixing this position is critical for defining the binding mode in enzyme pockets and simplifying NMR spectra.

Physicochemical Data Profile

Property	Value / Description	Note
Appearance	White to off-white crystalline solid	Hygroscopic; store under inert atmosphere.
Melting Point	159–162 °C (Analogous range)	Varies by purity/polymorph.[1]
Solubility	Soluble in DMSO, DMF, Methanol, CHCl ₃	Sparingly soluble in water.[1]
pKa	~2.5 (N7 protonation)	Basic nitrogen at N7; N1/N3 are less basic.[1]
Storage	-20°C, Desiccated	Hydrolysis to 6-hydroxy derivative occurs slowly in moist air.

Part 2: Synthesis & Characterization Protocols

Primary Synthesis Route (N-Alkylation)

The most robust laboratory synthesis involves the methylation of 6-chloro-2-methylpurine.[1] This reaction produces a mixture of N9 (major) and N7 (minor) isomers, which must be separated.

Step-by-Step Protocol:

- Reagents: 6-Chloro-2-methylpurine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: Anhydrous DMF (Dimethylformamide).[1]
- Procedure:
 - Dissolve 6-chloro-2-methylpurine in DMF under N₂

atmosphere.

- Add K

CO

and stir for 15 minutes to deprotonate the imidazole ring.

- Add MeI dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
- Monitor: TLC (Ethyl Acetate/Hexane 1:1). N9 isomer typically runs higher (less polar) than N7.
- Workup: Pour into ice water. Extract with Ethyl Acetate (3x).^{[5][6]} Wash organic layer with brine, dry over Na

SO

, and concentrate.

- Purification: Flash Column Chromatography (SiO₂). Elute with gradient Hexane/EtOAc (50% EtOAc/Hexane).
- Yield: ~60–75% (N9 isomer).^[1]

Alternative Route (De Novo Cyclization)

For large-scale manufacturing where isomer separation is costly, the Traube Synthesis is preferred. This builds the imidazole ring after the pyrimidine is formed, ensuring 100% regioselectivity for N9.

- Precursor: 2-Methyl-4-chloro-5-nitro-6-aminopyrimidine.
- Mechanism: Reduction of nitro group

Diamine

Cyclization with Triethyl Orthoformate

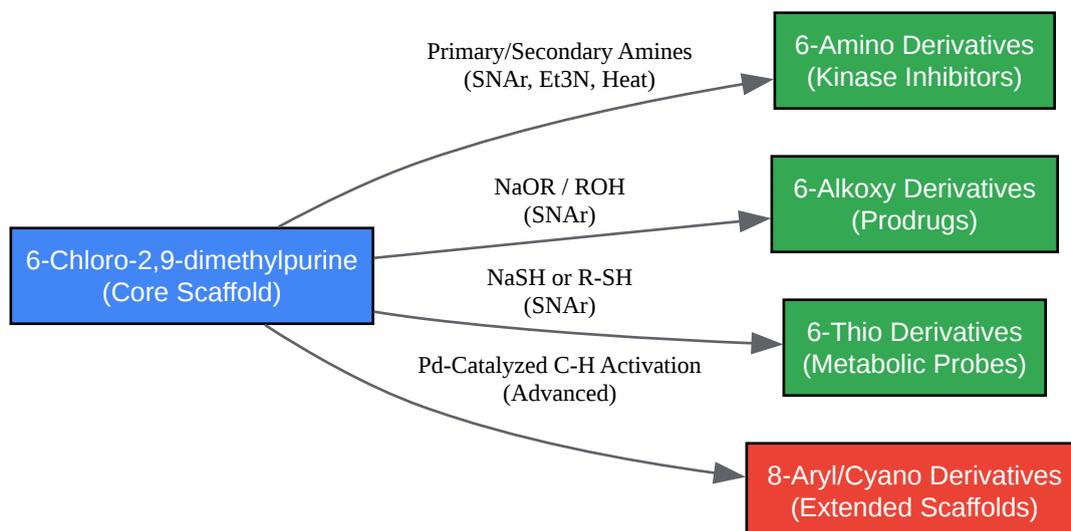
Product.

Spectroscopic Characterization (Diagnostic Signals)[1]

- H NMR (400 MHz, DMSO-d₆):
 - 8.45 ppm (s, 1H, H-8): Characteristic deshielded singlet of the imidazole ring.[1]
 - 3.85 ppm (s, 3H, N9-CH₃): Sharp singlet, diagnostic of N-methylation.
 - 2.65 ppm (s, 3H, C2-CH₃): Upfield singlet.
- C NMR (100 MHz, DMSO-d₆):
 - Peaks at ~160 (C2), ~152 (C4), ~150 (C6), ~145 (C8), ~130 (C5).
- Mass Spectrometry (ESI+):
 - [M+H]⁺
= 183.03 (Characteristic 3:1 isotopic pattern for Cl).

Part 3: Reactivity & Functionalization Map

The utility of 6-Chloro-2,9-dimethylpurine lies in its predictable reactivity profile. The logical flow of derivatization is visualized below.



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Figure 1: Functionalization logic for the 6-Chloro-2,9-dimethylpurine scaffold. The C6-Chlorine is the primary point of diversity, while C8-H allows for late-stage elaboration.

Nucleophilic Aromatic Substitution (S_NAr)

The C6-Cl bond is labile.^[1]

- Reaction with Amines: Reacting with benzylamines or anilines yields N6-substituted adenines. This is the classic route to CDK and adenosine receptor antagonists.
 - Conditions: Amine (1.1 eq), Ethanol or n-Butanol, Reflux, 2–6 hrs.^[1]
- Reaction with Alkoxides: Generates 6-alkoxypurines.
 - Conditions: NaH + Alcohol, THF, 0°C

RT.

C-H Activation at C8

Recent advances allow for direct functionalization of the C8 position without pre-halogenation.

- Direct Arylation: Pd(OAc)

catalyzed coupling with aryl iodides allows for the expansion of the scaffold, creating "privileged structures" for kinase selectivity.[1]

Part 4: Applications in Drug Discovery[8]

Kinase Inhibitor Scaffolds

The 2,9-dimethyl substitution pattern is often chosen to improve selectivity.

- **Selectivity Filter:** The C2-Methyl group creates a steric clash in kinases that have a bulky "gatekeeper" residue, potentially improving selectivity for kinases with smaller gatekeepers.
- **Solubility:** The N9-Methyl eliminates the H-bond donor capability of the imidazole NH, which can improve membrane permeability (CNS penetration).[1]

Nucleoside Analogs

While natural nucleosides have a ribose sugar at N9, acyclic nucleoside phosphonates (like Adefovir) often use alkyl linkers. 6-Chloro-2,9-dimethylpurine serves as a model system to study the electronic influence of the purine base on the stability of these linkers.[1]

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